
Ytterbium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium(3+), also known as Ytterbium(III) ion, is a trivalent cation of the element ytterbium. Ytterbium is a rare earth element with the atomic number 70 and is part of the lanthanide series. It is a soft, malleable, and ductile metal that appears silvery-white in color. Ytterbium was first identified in 1878 by the Swiss chemist Jean Charles Galissard de Marignac through the spectroscopic analysis of the mineral gadolinite . The element is named after the village of Ytterby in Sweden, which is rich in rare earth minerals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ytterbium(3+) can be synthesized through various methods, including:
Hydrothermal Method: This involves the reaction of ytterbium salts with water at high temperatures and pressures.
Sol-Gel Method: This method involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Electrochemical Extraction: Ytterbium can be extracted from molten salts using electrochemical methods.
Industrial Production Methods
Industrially, ytterbium is often extracted from minerals such as monazite and xenotime through a series of chemical reactions. The process typically involves the following steps:
Crushing and Grinding: The ore is crushed and ground to liberate the rare earth elements.
Leaching: The ground ore is treated with acids to dissolve the rare earth elements.
Solvent Extraction: The dissolved rare earth elements are separated using solvent extraction techniques.
Precipitation: Ytterbium is precipitated out of the solution as ytterbium fluoride or ytterbium oxalate.
Reduction: The precipitated ytterbium compound is reduced to metallic ytterbium using a reducing agent such as calcium or lithium.
Chemical Reactions Analysis
Types of Reactions
Ytterbium(3+) undergoes various types of chemical reactions, including:
Oxidation: Ytterbium reacts with oxygen to form ytterbium(III) oxide (Yb2O3).
Substitution: Ytterbium(3+) can participate in substitution reactions, where it replaces other cations in a compound.
Common Reagents and Conditions
Halogens: Ytterbium reacts with halogens to form ytterbium halides, such as ytterbium(III) chloride (YbCl3).
Major Products
Ytterbium(III) Oxide (Yb2O3): Formed by the reaction of ytterbium with oxygen.
Ytterbium(III) Chloride (YbCl3): Formed by the reaction of ytterbium with hydrochloric acid.
Ytterbium(III) Fluoride (YbF3): Used in dental materials and as an X-ray contrast agent.
Scientific Research Applications
Ytterbium(3+) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which ytterbium(3+) exerts its effects varies depending on its application:
Fluorescence Imaging: Ytterbium(3+) complexes exhibit strong NIR luminescence, which allows for deep tissue penetration and high-resolution imaging in biological systems.
Dental Applications: Ytterbium(3+) releases fluoride ions, which help in the remineralization of tooth enamel and provide high contrast in X-ray images.
Comparison with Similar Compounds
Ytterbium(3+) is similar to other lanthanides, such as europium(3+), samarium(3+), and thulium(3+), in terms of its chemical behavior and oxidation states . it has unique properties that make it distinct:
Oxidation States: Ytterbium can exist in both +2 and +3 oxidation states, whereas most lanthanides predominantly exist in the +3 state.
Luminescence: Ytterbium(3+) complexes exhibit strong NIR luminescence, which is not as common in other lanthanides.
Applications: Ytterbium(3+) is used in a wider range of applications, including dental materials, fluorescence imaging, and high-tech industries
Similar Compounds
Europium(3+): Known for its red luminescence and used in phosphors for television screens and fluorescent lamps.
Samarium(3+): Used in magnets and as a neutron absorber in nuclear reactors.
Thulium(3+): Used in portable X-ray devices and as a radiation source in cancer treatment.
Properties
CAS No. |
18923-27-8 |
|---|---|
Molecular Formula |
Yb+3 |
Molecular Weight |
173.04 g/mol |
IUPAC Name |
ytterbium(3+) |
InChI |
InChI=1S/Yb/q+3 |
InChI Key |
AWSFICBXMUKWSK-UHFFFAOYSA-N |
SMILES |
[Yb+3] |
Canonical SMILES |
[Yb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


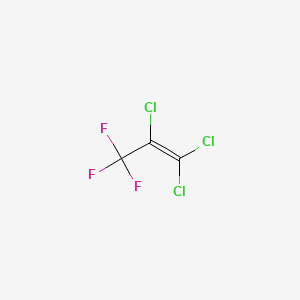

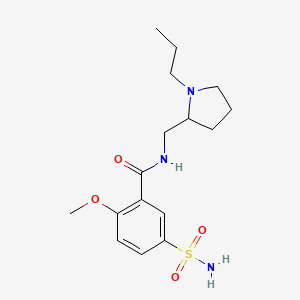

![(4R,7R,10S,13R,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1197228.png)
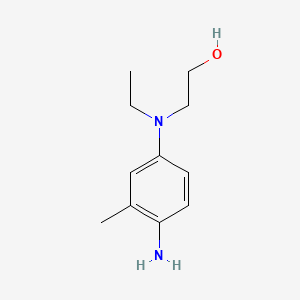

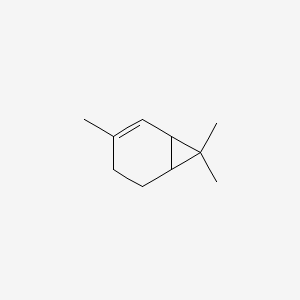
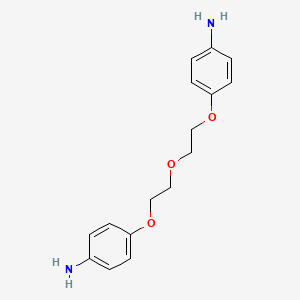
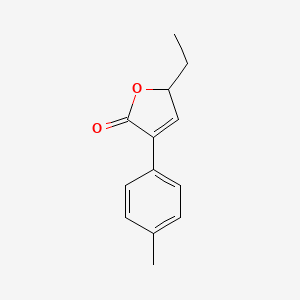
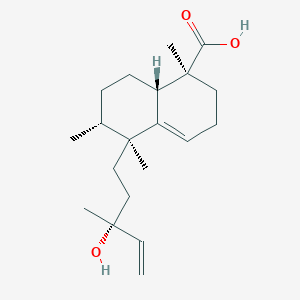
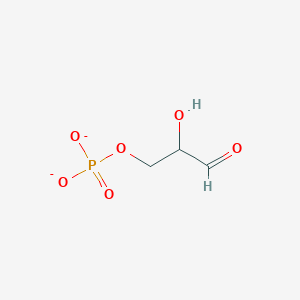
![4-[4-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]morpholine](/img/structure/B1197242.png)
![2-(2,4-dioxo-3-thiazolidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B1197243.png)
